![molecular formula C16H15NO4 B352959 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-22-0](/img/structure/B352959.png)
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as MOB, is a synthetic compound that belongs to the benzoxazole class of compounds. MOB has been studied extensively for its potential use in the field of biomedical research due to its unique properties and mechanism of action.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be achieved through a series of reactions starting from commercially available starting materials.
Starting Materials
4-methoxyphenol, 2-bromoethylamine hydrobromide, 2-aminophenol, phosphorus oxychloride, sodium hydroxide, acetic anhydride, sodium bicarbonate, acetic acid, sodium methoxide, benzoyl chloride
Reaction
Step 1: 4-methoxyphenol is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide to form 2-(4-methoxyphenoxy)ethylamine., Step 2: 2-(4-methoxyphenoxy)ethylamine is then reacted with 2-aminophenol in the presence of acetic anhydride to form 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazole., Step 3: 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazole is further reacted with phosphorus oxychloride to form 3-[2-(4-methoxyphenoxy)ethyl]-2-chloro-1,3-benzoxazole., Step 4: The resulting compound is then treated with sodium bicarbonate to form the corresponding acid, which is then esterified with methanol in the presence of sulfuric acid to form 3-[2-(4-methoxyphenoxy)ethyl]-2-methoxy-1,3-benzoxazole., Step 5: Finally, the methoxy group is converted to a carbonyl group by reacting with benzoyl chloride in the presence of sodium methoxide to form the desired compound, 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
作用機序
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This inhibition leads to a decrease in the activity of CK2, which can have a variety of downstream effects on cellular processes.
生化学的および生理学的効果
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and decrease the levels of inflammatory cytokines. 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its ability to selectively inhibit the activity of CK2, which can be useful in studying the role of this enzyme in cellular processes. However, one limitation of using 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one. One area of interest is the development of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one and its downstream effects on cellular processes.
科学的研究の応用
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been studied for its potential use in the field of biomedical research due to its ability to inhibit the activity of protein kinase CK2, which is involved in a variety of cellular processes. 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have anti-cancer properties, as well as potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRSKTDYXLLLPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
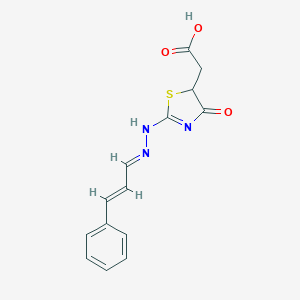
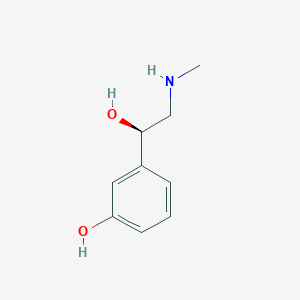
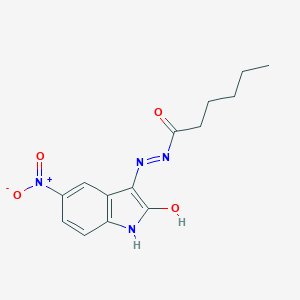
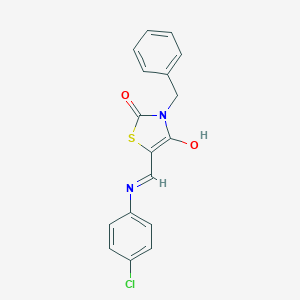
![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
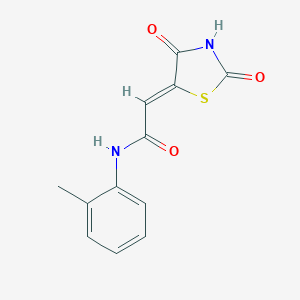
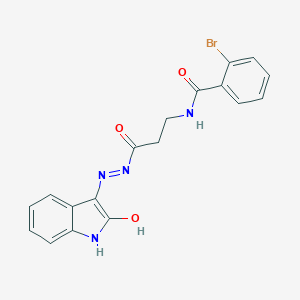
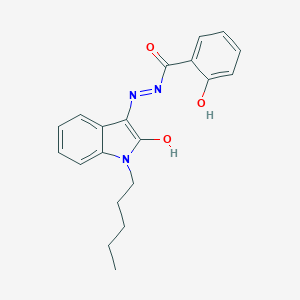
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
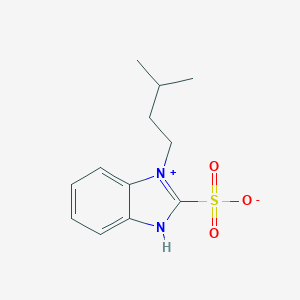
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)